4-Sec-butoxy-3-chlorobenzaldehyde
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Overview
Description
4-Sec-butoxy-3-chlorobenzaldehyde is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .
Molecular Structure Analysis
The molecular structure of 4-Sec-butoxy-3-chlorobenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H13ClO2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-8H,3H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Sec-butoxy-3-chlorobenzaldehyde are not available, benzaldehyde derivatives have been the subject of several spectroscopic studies . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .Physical And Chemical Properties Analysis
4-Sec-butoxy-3-chlorobenzaldehyde is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Infrared Spectroscopy Applications : The study by Anderson and Zaidi (1963) focused on using vapor-phase infrared spectroscopy to examine the behavior of sec-butoxy groups, like those in 4-Sec-butoxy-3-chlorobenzaldehyde, in Zeisel's reaction. This work highlighted the potential of infrared spectroscopy in analyzing such compounds (Anderson & Zaidi, 1963).
Organic Synthesis : Prandi and Venturello (1994) discussed the use of sec-butyllithium and potassium tert-butoxyde in the synthesis of 1-substituted 1-ethoxy dienes, a process in which compounds like 4-Sec-butoxy-3-chlorobenzaldehyde might be involved. Their research contributes to the understanding of complex organic synthesis methods (Prandi & Venturello, 1994).
Sol-Gel Synthesis of Ceramics : Babonneau, Coury, and Livage (1990) studied aluminum sec-butoxide modified with chelating ligands for the sol-gel synthesis of ceramics. Their research might be applicable to similar compounds like 4-Sec-butoxy-3-chlorobenzaldehyde in the preparation of multicomponent ceramics (Babonneau, Coury, & Livage, 1990).
Catalysis and Isomerization Studies : Trombetta et al. (1997) explored the catalytic activity of γ-alumina in the isomerization of butene, where compounds with butoxy groups like 4-Sec-butoxy-3-chlorobenzaldehyde could be relevant in understanding the underlying mechanisms of such reactions (Trombetta et al., 1997).
Safety And Hazards
properties
IUPAC Name |
4-butan-2-yloxy-3-chlorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTLCXPBMHFBEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401707 |
Source
|
Record name | 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butoxy-3-chlorobenzaldehyde | |
CAS RN |
339546-96-2 |
Source
|
Record name | 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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